molecular formula C18H22N2O B11804719 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

Cat. No.: B11804719
M. Wt: 282.4 g/mol
InChI Key: NMOCIPNDBINPRR-UHFFFAOYSA-N
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Description

5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylpiperidine moiety attached to a methylpyridinone core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the reaction of 1-benzylpiperidine with 6-methyl-2-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperidine or pyridinone rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridinone core can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-2-ylmethanamine
  • 2-[(1-Benzyl-piperidin-2-ylMethyl)-aMino]-ethanol
  • (1-Benzyl-piperidin-2-ylMethyl)-cyclopropyl-aMino-acetic acid

Uniqueness

5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is unique due to its specific combination of a benzylpiperidine moiety and a methylpyridinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

5-(1-benzylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C18H22N2O/c1-14-16(10-11-18(21)19-14)17-9-5-6-12-20(17)13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H,19,21)

InChI Key

NMOCIPNDBINPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)C2CCCCN2CC3=CC=CC=C3

Origin of Product

United States

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